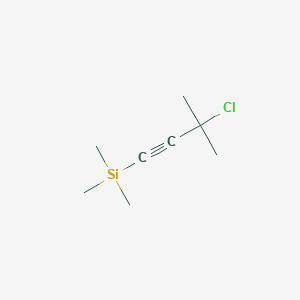

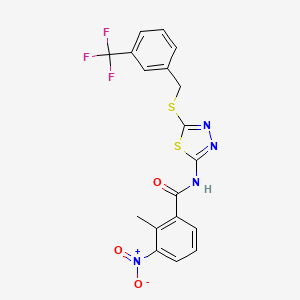

![molecular formula C13H8Cl2N2OS3 B2539142 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide CAS No. 476643-30-8](/img/structure/B2539142.png)

2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . Thiophene derivatives are known for their wide range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . Additionally, azomethine derivatives of related compounds have shown cytostatic, antitubercular, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide using different organic reagents, and their structures were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis . Similarly, azomethine derivatives were synthesized by reacting aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol, monitored by thin-layer chromatography (TLC) . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structures of synthesized thiophene derivatives are typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . These techniques ensure the correct identification of the synthesized compounds and are essential for the analysis of any new thiophene derivative, including the compound of interest.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with thioureas to produce 2,5-diamino-1,3-thiazole derivatives, which can further undergo recyclization to form substituted 2-thiohydantoins . This indicates that thiophene compounds can participate in complex reactions, which could be relevant for the synthesis and modification of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are crucial for their biological activity and pharmacological potential. The acute toxicity of these compounds is typically assessed by determining their LD50, and their pharmacological activities are compared with positive controls . For azomethine derivatives, the purity of the substances is confirmed to be more than 95% using high-performance liquid chromatography (HPLC) . These analyses are important for understanding the safety and efficacy profile of new compounds, including the one being analyzed.

Scientific Research Applications

Synthesis and Characterization

2,5-Dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is involved in complex chemical syntheses. For example, it's used in the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, which are characterized by various analytical techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, it's a part of the synthetic route for creating new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, which are characterized and tested for in vitro cytotoxicity (Atta & Abdel‐Latif, 2021).

Biological Evaluation and Molecular Docking Studies

The compound is used in the biological evaluation of synthesized molecules. For instance, after synthesis, molecules like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides are subjected to biological evaluation and molecular docking studies to understand their interaction with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antitumor Activities

This compound is integral in creating molecules with potential antimicrobial and antitumor activities. For example, thiophene-2-carboxamide derivatives exhibit good inhibitory activity against several cell lines, highlighting their potential in cancer treatment (Atta & Abdel‐Latif, 2021).

Applications in Material Science

The compound is also relevant in the material science domain, where its derivatives are used in various chemical reactions, possibly leading to the synthesis of materials with unique properties (Dickinson & Iddon, 1971).

Mechanism of Action

Target of Action

The compound 2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its observed biological activities.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Given the diverse biological activities of thiazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Future Directions

properties

IUPAC Name |

2,5-dichloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2OS3/c1-19-13-17-8-3-2-6(4-9(8)20-13)16-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAZUSRPNQYZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

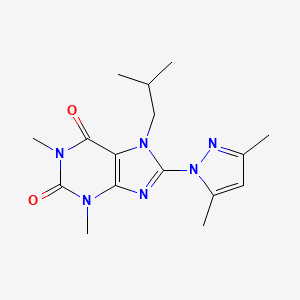

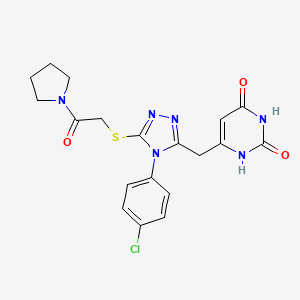

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2539060.png)

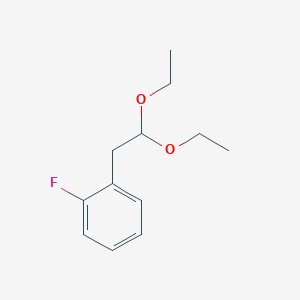

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2539065.png)

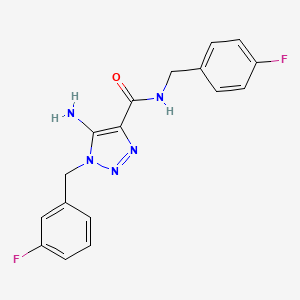

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)

![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)

![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)

![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)